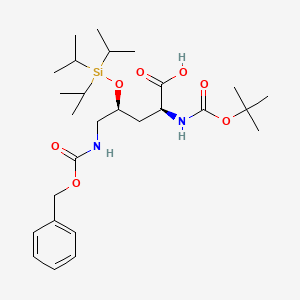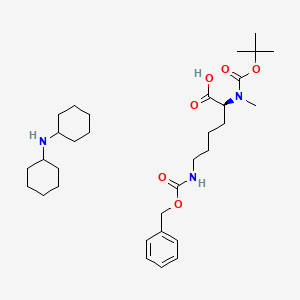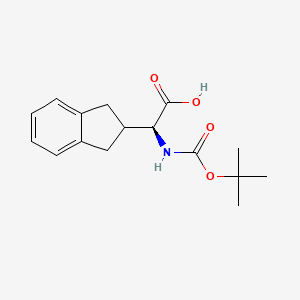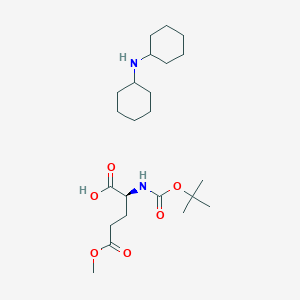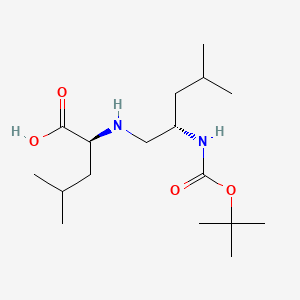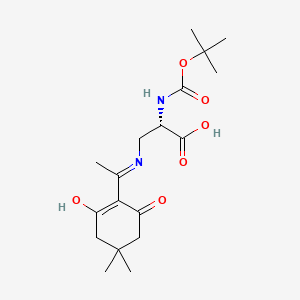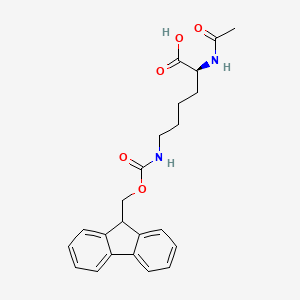
Ac-Lys(Fmoc)-OH
Descripción general
Descripción
Ac-Lys(Fmoc)-OH, also referred to as Ac-Lys-Fmoc or Ac-Lys(Fmoc), is an amino acid derivative. It is a synthetic amino acid, which is a modified form of lysine that is commonly used in peptide synthesis. Ac-Lys-Fmoc is used in the preparation of peptides and proteins for laboratory research, and has been used in a wide range of research applications. This article will discuss the synthesis method of Ac-Lys-Fmoc, its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Peptide-Based Hydrogel Formation
Ac-Lys(Fmoc)-OH: plays a crucial role in the formation of peptide-based hydrogels (PHGs). These hydrogels are biocompatible materials that can absorb large amounts of water, creating a network that mimics the extracellular matrix. They are advantageous for their chemical and physical responsiveness to stimuli, intrinsic biocompatibility, and tunability. Specifically, Fmoc-derivatized peptides, including those containing Ac-Lys(Fmoc)-OH, can self-assemble into β-sheet structures, which are essential for the gelation process and stability of the hydrogels .
Tissue Engineering
In tissue engineering, Ac-Lys(Fmoc)-OH -containing hydrogels can act as scaffolds that support cell adhesion, survival, and proliferation. The rigidity and structural integrity of these hydrogels make them suitable for engineering various tissues. They provide a physiologically relevant environment that is crucial for in vitro experiments and can potentially be used for bioprinting applications .
Drug Delivery Systems
The self-assembling properties of Ac-Lys(Fmoc)-OH -based hydrogels make them excellent candidates for drug delivery systems. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner. The release rate can be tuned by modifying the hydrogel’s properties, such as its cross-linking density and hydrophobicity .
Diagnostic Tools for Imaging
Ac-Lys(Fmoc)-OH: derivatives can be used to create contrast agents for imaging techniques like MRI and fluorescence microscopy. The Fmoc group’s aromatic structure can enhance the contrast of images, providing clearer visualization of biological structures and processes .
Biophysical Studies of Peptide Self-Assembly
The study of Ac-Lys(Fmoc)-OH and its analogs contributes to the understanding of peptide self-assembly mechanisms. Researchers use various biophysical techniques to investigate how peptides aggregate and form gels, which is fundamental knowledge for designing new biomaterials .
Computational Modeling of Peptide Structures
Ac-Lys(Fmoc)-OH: is also used in computational studies to predict the conformational preferences of peptides. These studies help in understanding the structural factors that influence peptide behavior, which is valuable for the rational design of peptides with desired properties for specific applications .
Mecanismo De Acción
Target of Action
Ac-Lys(Fmoc)-OH is a derivative of the amino acid lysine, which is acetylated at the N-terminus and protected by the fluorenylmethyloxycarbonyl (Fmoc) group . The primary targets of Ac-Lys(Fmoc)-OH are proteins containing N-epsilon-acetylated lysine residues . Acetylation of lysine residues is a key post-translational modification that regulates protein function .
Mode of Action
The Fmoc group in Ac-Lys(Fmoc)-OH plays a crucial role in its interaction with its targets. The Fmoc group contributes to the self-assembly of the compound, allowing it to form hydrogels . This self-assembly is driven by a balance of aggregation forces within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking .
Biochemical Pathways
The biochemical pathways affected by Ac-Lys(Fmoc)-OH are primarily related to the formation of peptide-based hydrogels (PHGs). PHGs are biocompatible materials suitable for various applications, such as drug delivery and diagnostic tools for imaging . The formation of these hydrogels involves a gelification process that is only possible with the correct balance among aggregation forces within the peptide sequences .
Pharmacokinetics
The ability of ac-lys(fmoc)-oh to form hydrogels suggests that it could potentially be used in drug delivery systems, where its pharmacokinetic properties would be crucial for determining its bioavailability .
Result of Action
The primary result of the action of Ac-Lys(Fmoc)-OH is the formation of hydrogels. These hydrogels can support cell adhesion, survival, and duplication . For instance, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as a potential material for tissue engineering .
Action Environment
The action of Ac-Lys(Fmoc)-OH is influenced by various environmental factors. For example, the pH and the presence of buffer ions play a role in the self-assembly of Ac-Lys(Fmoc)-OH to gel formation . Additionally, physical and thermal stimuli can be used to solubilize Ac-Lys(Fmoc)-OH above the critical concentration to induce gel formation .
Propiedades
IUPAC Name |
(2S)-2-acetamido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXGLFPXINBZFY-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Lys(Fmoc)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



